molecular formula C12H20O4S2 B1620114 Cyclohexane-1,1-bis(3-thiopropionic acid) CAS No. 4265-55-8

Cyclohexane-1,1-bis(3-thiopropionic acid)

Cat. No.: B1620114
CAS No.: 4265-55-8
M. Wt: 292.4 g/mol
InChI Key: DIKBCETVRUZRBJ-UHFFFAOYSA-N
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Description

Cyclohexane-1,1-bis(3-thiopropionic acid) is an organosulfur compound with the molecular formula C₁₂H₂₀O₄S₂ and a molecular weight of 292.415 g/mol . It is characterized by the presence of two thiopropionic acid groups attached to a cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-bis(3-thiopropionic acid) can be synthesized through the reaction of cyclohexanone with 3-mercaptopropionic acid . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexanone} + 2 \text{3-Mercaptopropionic acid} \rightarrow \text{Cyclohexane-1,1-bis(3-thiopropionic acid)} ]

Industrial Production Methods: Industrial production of Cyclohexane-1,1-bis(3-thiopropionic acid) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,1-bis(3-thiopropionic acid) undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclohexane-1,1-bis(3-thiopropionic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexane-1,1-bis(3-thiopropionic acid) involves its interaction with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and signaling pathways. This compound can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Cyclohexane-1,1-bis(3-thiopropionic acid) can be compared with other similar compounds, such as:

    Cyclohexane-1,1-bis(2-thiopropionic acid): Similar structure but with different positioning of thiopropionic acid groups.

    Cyclohexane-1,1-bis(4-thiopropionic acid): Another structural isomer with thiopropionic acid groups at different positions.

    Cyclohexane-1,1-bis(3-thiobutyric acid): Similar compound with a butyric acid group instead of propionic acid.

The uniqueness of Cyclohexane-1,1-bis(3-thiopropionic acid) lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-carboxyethylsulfanyl)cyclohexyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4S2/c13-10(14)4-8-17-12(6-2-1-3-7-12)18-9-5-11(15)16/h1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBCETVRUZRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(SCCC(=O)O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195379
Record name Cyclohexane-1,1-bis(3-thiopropionic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-55-8
Record name 3,3′-[Cyclohexylidenebis(thio)]bis[propanoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane-1,1-bis(3-thiopropionic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,1-bis(3-thiopropionic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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